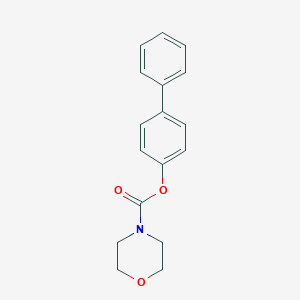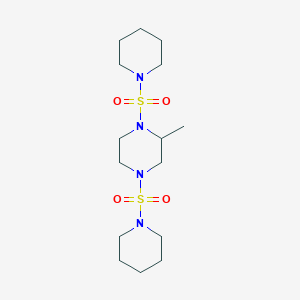
5,7-Dichloro-8-quinolinyl dimethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-8-quinolinyl dimethylsulfamate, also known as DIDS, is a sulfonamide derivative that has been extensively studied for its biochemical and physiological effects. DIDS is commonly used as a research tool to investigate the mechanisms of ion transport across cell membranes.
Wirkmechanismus
5,7-Dichloro-8-quinolinyl dimethylsulfamate binds to the transmembrane domains of ion transporters and channels, thereby blocking their function. The exact mechanism of action of 5,7-Dichloro-8-quinolinyl dimethylsulfamate is not fully understood, but it is believed to involve the formation of a covalent bond between 5,7-Dichloro-8-quinolinyl dimethylsulfamate and specific amino acid residues in the ion transporters.
Biochemical and Physiological Effects:
5,7-Dichloro-8-quinolinyl dimethylsulfamate has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of chloride channels, anion exchangers, and sodium-bicarbonate cotransporters, leading to changes in ion transport and fluid balance. 5,7-Dichloro-8-quinolinyl dimethylsulfamate has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in acid-base balance. In addition, 5,7-Dichloro-8-quinolinyl dimethylsulfamate has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
5,7-Dichloro-8-quinolinyl dimethylsulfamate is a useful research tool due to its ability to selectively inhibit ion transporters and channels. It is relatively easy to synthesize and purify, and its effects can be easily measured using various techniques, such as electrophysiology, fluorometry, and spectrophotometry. However, 5,7-Dichloro-8-quinolinyl dimethylsulfamate has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be variable depending on the experimental conditions. In addition, 5,7-Dichloro-8-quinolinyl dimethylsulfamate is not selective for specific ion transporters and channels, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many future directions for research on 5,7-Dichloro-8-quinolinyl dimethylsulfamate. One area of interest is the development of more selective and potent inhibitors of specific ion transporters and channels. Another area of interest is the investigation of the role of ion transport in disease states, such as cystic fibrosis, epilepsy, and hypertension. Finally, the development of new techniques for measuring ion transport and fluid balance in cells and tissues could lead to new insights into the mechanisms of physiological processes.
Synthesemethoden
5,7-Dichloro-8-quinolinyl dimethylsulfamate can be synthesized by reacting 5,7-dichloro-8-quinolinol with dimethyl sulfate and sodium hydroxide. The reaction yields 5,7-Dichloro-8-quinolinyl dimethylsulfamate as a white crystalline powder with a melting point of 220-222°C. The purity of 5,7-Dichloro-8-quinolinyl dimethylsulfamate can be checked by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-8-quinolinyl dimethylsulfamate is widely used as a research tool in various fields of biology and medicine. It is commonly used to investigate the mechanisms of ion transport across cell membranes, especially in red blood cells, epithelial cells, and neurons. 5,7-Dichloro-8-quinolinyl dimethylsulfamate has been shown to inhibit chloride channels, anion exchangers, and sodium-bicarbonate cotransporters. It has also been used to study the role of ion transport in various physiological processes, such as acid-base balance, cell volume regulation, and neurotransmitter release.
Eigenschaften
Molekularformel |
C11H10Cl2N2O3S |
|---|---|
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
(5,7-dichloroquinolin-8-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-15(2)19(16,17)18-11-9(13)6-8(12)7-4-3-5-14-10(7)11/h3-6H,1-2H3 |
InChI-Schlüssel |
GZSYHWWRFDHNNL-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |
Kanonische SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)
![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)
![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)

![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)

![4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)
